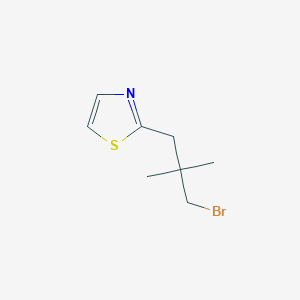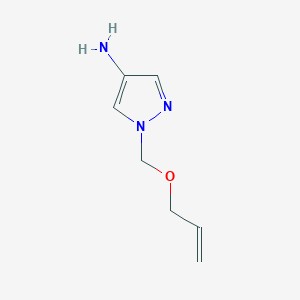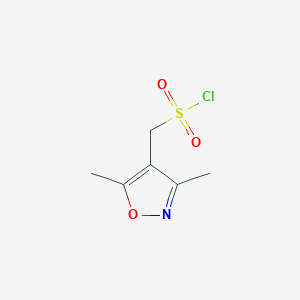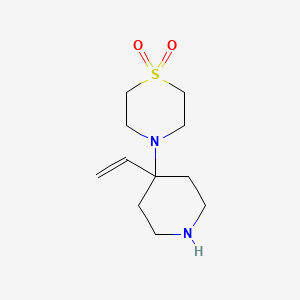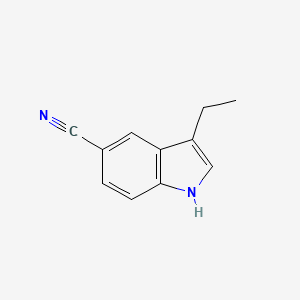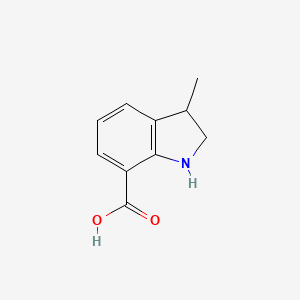
3-Methyl-2,3-dihydro-1H-indole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2,3-dihydro-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 3-Methyl-2,3-dihydro-1H-indole-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . Industrial production methods often involve the use of propionaldehyde phenylhydrazone, which is heated with zinc chloride or sulfuric acid to remove ammonia molecules and obtain the desired indole derivative .
Análisis De Reacciones Químicas
3-Methyl-2,3-dihydro-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation methods to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Major products formed from these reactions include various substituted indole derivatives, which have significant biological and chemical applications.
Aplicaciones Científicas De Investigación
3-Methyl-2,3-dihydro-1H-indole-7-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Methyl-2,3-dihydro-1H-indole-7-carboxylic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cell signaling pathways and exerting their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
3-Methyl-2,3-dihydro-1H-indole-7-carboxylic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
1-Methylindole-3-carboxylic acid: An indole derivative used in organic synthesis.
Indole-3-carboxaldehyde: A compound with significant biological activity and used in various chemical reactions.
The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in scientific research and industry.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
3-methyl-2,3-dihydro-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-6-5-11-9-7(6)3-2-4-8(9)10(12)13/h2-4,6,11H,5H2,1H3,(H,12,13) |
Clave InChI |
NBAPWWFPSAIMRX-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC2=C1C=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


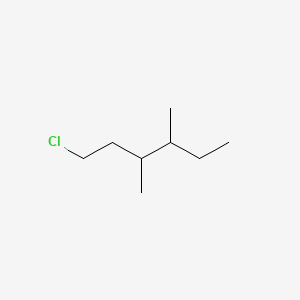
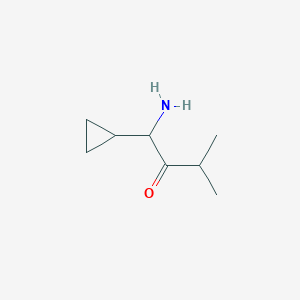
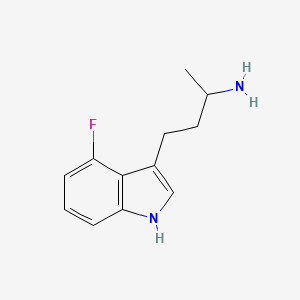
![tert-Butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate](/img/structure/B13189510.png)
![2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13189512.png)
![N-(Cyclopropylmethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13189518.png)
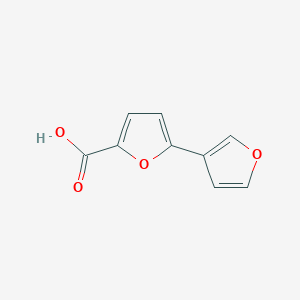
![Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13189544.png)
